REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:5]=1[CH2:14][C:15](OC)=[O:16])([O-:3])=[O:2].[BH4-].[Na+].CO.Cl>O1CCCC1>[N+:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:5]=1[CH2:14][CH2:15][OH:16])([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=C1)OC)OC)CC(=O)OC
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating at the reflux temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
by heating for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
followed by neutralization with an aqueous solution of sodium bicarbonate and three extractions with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated, with the residue
|
Type
|
CUSTOM
|
Details
|
being purified
|
Type
|
ADDITION
|
Details
|
ethyl acetate containing n-hexane (33%)
|
Type
|
ADDITION
|
Details
|
The fractions containing the end product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(CCO)C=C(C(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |